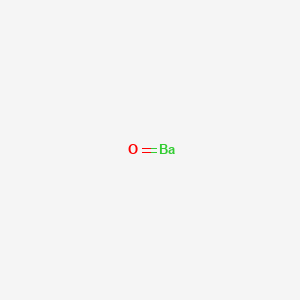

Barium oxide

説明

Barium Oxide, also known as baria, barium monoxide or oxobarium, is a yellowish-white non-flammable material . It has the chemical formula BaO and it is also hygroscopic, which means it readily absorbs moisture from the air .

Synthesis Analysis

Barium oxide can be produced by thermally decomposing barium carbonate . It can also be prepared by thermal decomposition of barium nitrate . Another method of synthesis involves the co-precipitation technique .

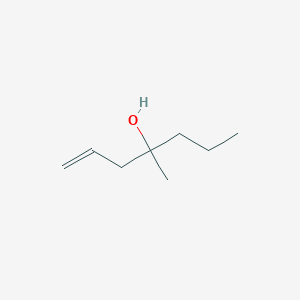

Molecular Structure Analysis

Barium Oxide is a simple oxide with each barium atom coordinated by six oxygen atoms . The compound is arranged in a rock salt structure, an arrangement common in several alkali and alkaline earth metal oxides .

Chemical Reactions Analysis

Barium oxide reacts with water to form Barium Hydroxide . It also reacts with acids to make barium salts . When combined with oxygen, it readily oxidizes to BaO2 by formation of a peroxide ion .

Physical And Chemical Properties Analysis

Barium Oxide has a molar mass of 153.326 g/mol . It is a white solid with a density of 5.72 g/cm3 . It has a melting point of 1,923 °C and a boiling point of 2,000 °C . It is soluble in water, ethanol, dilute mineral acids and alkalies, but insoluble in acetone and liquid ammonia .

科学的研究の応用

Photodegradation of Dyes

Barium oxide nanoparticles have been used as a catalyst for the photodegradation of malachite green dye . The synthesized BaO nanoparticles were used as novel catalysts for the photodegradation of malachite green dye by varying irradiation time, catalyst dose, pH, temperatures, and dye initial concentration .

Biomedical Applications

Barium oxide nanoparticles synthesized using Spirogyra hyalina have shown potential for biomedical applications . These nanoparticles have demonstrated efficacy against both Gram-positive and Gram-negative bacterial growth .

Ethoxylation Catalyst

Barium oxide is used as an ethoxylation catalyst in the reaction of ethylene oxide and alcohols . This reaction typically takes place between 150 and 200 °C .

Source of Pure Oxygen

Barium oxide can act as a source of pure oxygen through heat fluctuation . It readily oxidizes to BaO2 by the formation of a peroxide ion .

Treatment of Dysphagia Patients

Barium-impregnated food materials of various consistencies are employed to treat dysphagia patients with head and neck cancer .

Diagnosis of Gastrointestinal Abnormalities

Barium Enema X-Ray test, which uses barium, is used to diagnose gastrointestinal abnormalities .

Coating Hot Cathodes in Electronic Devices

Barium oxide can be used to coat hot cathodes in electronic devices .

Production of Optical Crown Glass

Barium oxide is used as an alternative to lead oxide in the production of optical crown glass because of its high contribution to the refractive index of glass .

作用機序

Target of Action

Barium oxide (BaO), also known as baria, is a white hygroscopic non-flammable compound . It primarily targets the cathode ray tubes , crown glass , and catalysts . It is used as a coating for hot cathodes, for example, those in cathode ray tubes . It replaced lead (II) oxide in the production of certain kinds of glass such as optical crown glass .

Mode of Action

Barium oxide interacts with its targets by serving as a coating material and a catalyst. It is used as an ethoxylation catalyst in the reaction of ethylene oxide and alcohols, which takes place between 150 and 200 °C . It is also a source of pure oxygen through heat fluctuation . It readily oxidizes to BaO2 by the formation of a peroxide ion .

Biochemical Pathways

It is essential for some organisms’ proper growth, such as desmid green alga closterium moniliferum containing vesicles with barium sulfate in the crystalline form as barite . As a bivalent cation, barium has the potential to be used in a myriad of biochemical reactions .

Pharmacokinetics

Research is being conducted to biosynthesize barium oxide nanoparticles (baonps) for biomedical applications .

Result of Action

The result of barium oxide’s action depends on its application. In the context of its use as a coating for hot cathodes, it enhances the performance of cathode ray tubes . When used as an ethoxylation catalyst, it facilitates the reaction of ethylene oxide and alcohols . It is also a source of pure oxygen through heat fluctuation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of barium oxide. For instance, barium oxide emitters are susceptible to poisoning by a variety of substances, including oxygen, water vapor, carbon dioxide, and air . Moreover, the presence of barium in humans may produce several effects, especially among those chronically exposed from low to moderate doses . Barium accumulation can mainly occur by exposure in the workplace or from drinking contaminated water .

Safety and Hazards

Barium oxide is considered to be a severe health hazard. Ingestion or inhalation of this compound can lead to baritosis, a disease caused by the excessive ingestion of barium compounds, characterized by stomach pain, difficulty breathing, and paralysis, among other symptoms . It is harmful to human skin and if swallowed in large quantity causes irritation . Excessive quantities of barium oxide may lead to death .

将来の方向性

特性

IUPAC Name |

oxobarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

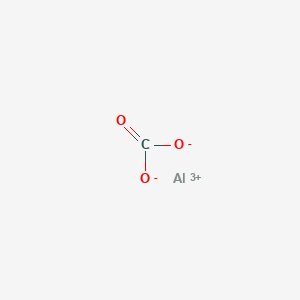

InChI |

InChI=1S/Ba.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQLCTNNEUAWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO | |

| Record name | BARIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | barium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893234 | |

| Record name | Barium oxide (BaO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium oxide appears as a white to yellow powder. May be toxic by ingestion. Irritates skin, eyes and mucous membranes. Used as a drying agent for gasoline and solvents., Dry Powder, Other Solid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White to yellowish-white solid; Soluble in water; [Merck Index] Beige powder; [Aldrich MSDS], YELLOWISH-WHITE SOLID IN VARIOUS FORMS. | |

| Record name | BARIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium oxide (BaO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

~2000 °C | |

| Record name | BARIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 3.8 | |

| Record name | BARIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.7 g/cm³ | |

| Record name | BARIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Barium oxide | |

CAS RN |

1304-28-5 | |

| Record name | BARIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1304-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001304285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium oxide (BaO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium oxide (BaO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium oxide, obtained by calcining witherite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1923 °C | |

| Record name | BARIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)